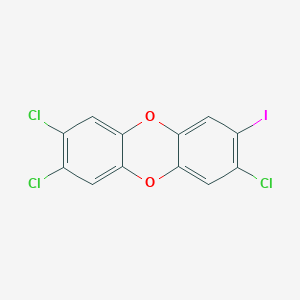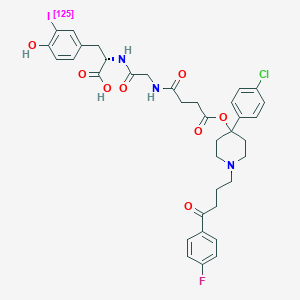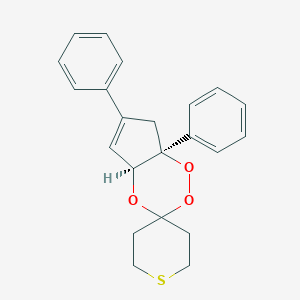
Thiahexatroxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiahexatroxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur atom and six-membered carbon rings. Thiahexatroxane is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.
作用机制
The mechanism of action of Thiahexatroxane is still under investigation. However, it is believed that Thiahexatroxane acts as a chelating agent for heavy metals by forming stable complexes with them. Thiahexatroxane may also inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Thiahexatroxane has been shown to have several biochemical and physiological effects. It has been shown to be a potent chelating agent for heavy metals, and it has been shown to inhibit the growth of cancer cells. Additionally, Thiahexatroxane has been shown to have potential antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
Thiahexatroxane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Thiahexatroxane can also be easily modified to produce derivatives with different properties. However, Thiahexatroxane has several limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still under investigation. Additionally, Thiahexatroxane may have potential toxicity concerns, and further studies are needed to determine its safety.
未来方向
There are several future directions for the study of Thiahexatroxane. One direction is to investigate its potential use as a chelating agent for heavy metals in environmental applications. Another direction is to investigate its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of Thiahexatroxane. Finally, Thiahexatroxane can be modified to produce derivatives with different properties, and further studies are needed to investigate the potential applications of these derivatives.
合成方法
The synthesis of Thiahexatroxane is a complex process that involves several steps. The first step involves the reaction of 1,2-dichloroethane with thiourea to form 1,2-bis(thiourea)ethane. This intermediate product is then reacted with 1,3-dibromopropane to form 1,2-bis(thiourea)propane. The final step involves the reaction of 1,2-bis(thiourea)propane with sulfur to form Thiahexatroxane.
科学研究应用
Thiahexatroxane has potential applications in various fields of scientific research. It has been studied for its potential use as a chelating agent for heavy metals. Thiahexatroxane has also been investigated for its potential use in the treatment of cancer and other diseases. Additionally, Thiahexatroxane has been studied for its potential use as a fluorescent probe for the detection of various analytes.
属性
CAS 编号 |
124325-92-4 |
|---|---|
产品名称 |
Thiahexatroxane |
分子式 |
C22H22O3S |
分子量 |
366.5 g/mol |
IUPAC 名称 |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane] |
InChI |
InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1 |
InChI 键 |
OPCMJIHVMJVUIF-UNMCSNQZSA-N |
手性 SMILES |
C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
其他 CAS 编号 |
124325-92-4 |
同义词 |
thiahexatroxane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



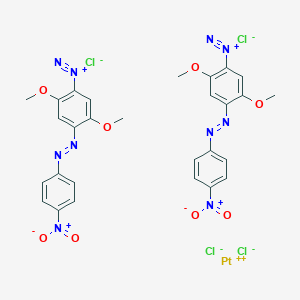
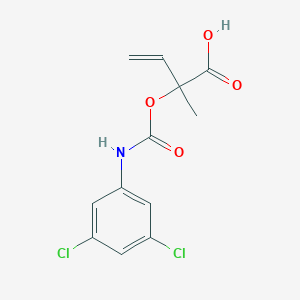
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)

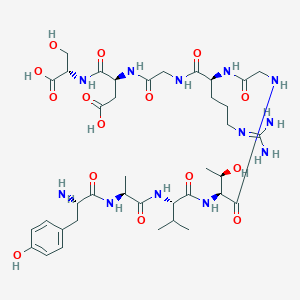
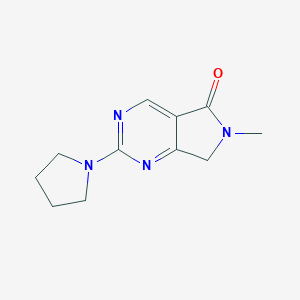
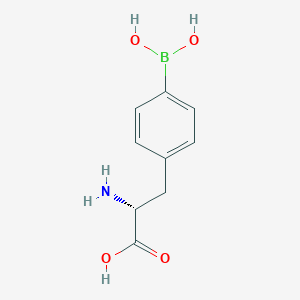
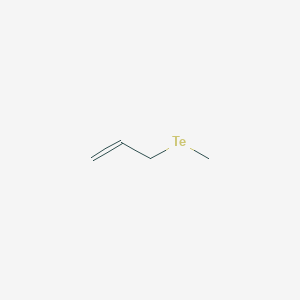
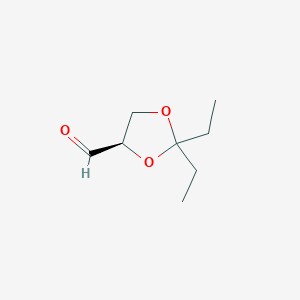
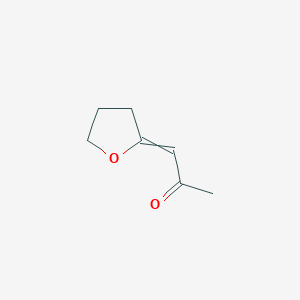
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
